6-bromo-1H-indol-4-amine hydrochloride
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Overview
Description
6-bromo-1H-indol-4-amine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 4th position of the indole ring, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indol-4-amine hydrochloride typically involves the bromination of an indole precursor followed by amination. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-indol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
6-bromo-1H-indol-4-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole: Lacks the amine group at the 4th position.
1H-indol-4-amine: Lacks the bromine atom at the 6th position.
6-chloro-1H-indol-4-amine: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness
6-bromo-1H-indol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrClN2 |
---|---|
Molecular Weight |
247.52 g/mol |
IUPAC Name |
6-bromo-1H-indol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h1-4,11H,10H2;1H |
InChI Key |
PJIPTZQEUGIARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)Br.Cl |
Origin of Product |
United States |
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